molecular formula C18H10ClNO3 B2933679 2-(4-Chloro-phenyl)-6-hydroxy-benzo[de]isoquinoline-1,3-dione CAS No. 42359-61-5

2-(4-Chloro-phenyl)-6-hydroxy-benzo[de]isoquinoline-1,3-dione

Cat. No. B2933679
CAS RN: 42359-61-5
M. Wt: 323.73
InChI Key: AJLGIQNNYJFJPV-UHFFFAOYSA-N
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Description

“2-(4-Chloro-phenyl)-6-hydroxy-benzo[de]isoquinoline-1,3-dione” is a chemical compound that belongs to the class of isoquinoline derivatives . Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities .


Synthesis Analysis

The synthesis of this compound involves the Buchwald–Hartwig amination reaction between 2-chloro-3-aryl-1,8-naphthyridines and 2-(4-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of the catalytic system Pd(PPh3)4 and the base KO-t-Bu in toluene . The reaction is initiated by microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound can be elucidated from IR, 1H, and 13C NMR spectroscopy . It is an isoquinoline derivative, which is a nitrogen-containing heterocyclic compound .


Chemical Reactions Analysis

The compound undergoes the Buchwald–Hartwig amination coupling reaction, which is a type of carbon-nitrogen bond formation . This reaction is a key step in the synthesis of the compound .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new therapeutic molecules with potential activity against a variety of diseases. The presence of the isoindoline nucleus is particularly significant, as it is a common motif in many biologically active compounds .

Herbicides

The chemical properties of this compound suggest its use in the development of herbicides. Its ability to interfere with certain biological pathways in plants can be harnessed to control weed growth, which is crucial for agricultural management and crop yield optimization .

Colorants and Dyes

Due to its structural complexity and the presence of conjugated systems, this compound can be used in the synthesis of colorants and dyes. These applications are important in textile manufacturing, printing inks, and other industrial processes where coloration is required .

Polymer Additives

The compound’s aromatic structure and potential reactivity make it a candidate for creating polymer additives. These additives can improve the physical properties of polymers, such as durability, resistance to degradation, and flexibility, which are essential for producing high-quality plastics and resins .

Organic Synthesis

As a heterocyclic compound with multiple reactive sites, it serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, providing pathways to synthesize a wide array of organic molecules, which can have applications in medicinal chemistry and material science .

Photochromic Materials

The compound’s ability to change color upon exposure to light makes it suitable for the development of photochromic materials. These materials have applications in smart windows, sunglasses, and optical devices that require light-responsive elements .

Future Directions

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Future research could focus on exploring the biological activities of this compound and its potential applications in medicine.

Mechanism of Action

Target of Action

Similar compounds have shown antimicrobial activity against organisms likeEscherichia coli, Bacillus subtilis, Klebsiella pneumoniae, and Staphylococcus aureus .

Mode of Action

It’s synthesized via the buchwald–hartwig amination reaction . This reaction involves the formation of a carbon-nitrogen bond, which could potentially interact with biological targets.

Biochemical Pathways

Similar compounds have been found to modulate the dopamine receptor d3 , suggesting potential impacts on neurotransmission and other related biochemical pathways.

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound may also exhibit similar effects.

properties

IUPAC Name

2-(4-chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClNO3/c19-10-4-6-11(7-5-10)20-17(22)13-3-1-2-12-15(21)9-8-14(16(12)13)18(20)23/h1-9,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLGIQNNYJFJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324140
Record name 2-(4-chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione

CAS RN

42359-61-5
Record name 2-(4-chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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